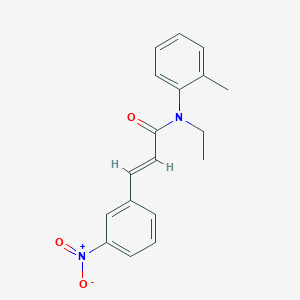![molecular formula C13H14N2O5 B5731181 4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)
4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid, also known as Furosemide, is a widely used diuretic medication that is used to treat conditions such as heart failure, liver disease, and kidney disease. This compound works by blocking the absorption of sodium and chloride ions in the kidneys, leading to increased urine production and a reduction in fluid retention. In
作用机制
4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid works by inhibiting the sodium-potassium-chloride cotransporter in the ascending limb of the loop of Henle in the kidneys. This leads to a reduction in the reabsorption of sodium and chloride ions, which in turn leads to increased urine production and a reduction in fluid retention. 4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid also has a vasodilatory effect, which can lead to a reduction in blood pressure.
Biochemical and Physiological Effects:
4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid has a number of biochemical and physiological effects, including a reduction in plasma volume, a decrease in blood pressure, and an increase in urine output. It can also cause a reduction in serum potassium levels, which can lead to hypokalemia. 4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions such as asthma and chronic obstructive pulmonary disease.
实验室实验的优点和局限性
4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid is a widely used diuretic medication that has been extensively studied in scientific research. It is relatively inexpensive and readily available, making it a useful tool for investigating the effects of diuretics on various physiological systems. However, furosemide has a number of limitations in lab experiments, including its potential to cause hypokalemia and other electrolyte imbalances. In addition, furosemide can have variable effects on different individuals, making it difficult to predict its effects in a given experiment.
未来方向
There are a number of future directions for research on furosemide, including the development of novel diuretic medications that have fewer side effects and are more effective in treating certain conditions. In addition, there is a need for further research on the mechanism of action of furosemide, particularly with regard to its effects on electrolyte homeostasis and blood pressure regulation. Finally, there is a need for more research on the long-term effects of furosemide on various physiological systems, particularly in individuals with chronic conditions such as heart failure and kidney disease.
合成方法
4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid can be synthesized through a variety of methods, including the reaction of 2-furoyl chloride with piperazine in the presence of a base such as sodium carbonate. The resulting intermediate can then be reacted with acetic anhydride to form the final product. Other methods include the reaction of 2-furoyl hydrazine with acetylacetone, or the reaction of 2-furoyl chloride with ethyl acetoacetate.
科学研究应用
4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid has been extensively studied in scientific research, particularly in the fields of cardiovascular and renal physiology. It has been used to investigate the effects of diuretics on blood pressure, fluid balance, and electrolyte homeostasis. In addition, furosemide has been used in animal models to study the pathophysiology of heart failure and kidney disease, and to test the efficacy of novel treatments.
属性
IUPAC Name |
(E)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-11(3-4-12(17)18)14-5-7-15(8-6-14)13(19)10-2-1-9-20-10/h1-4,9H,5-8H2,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFIYNXBQDCANE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C(=O)O)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
